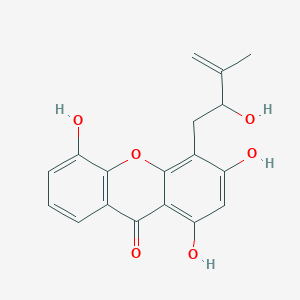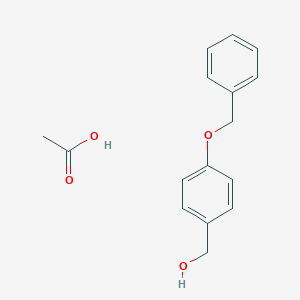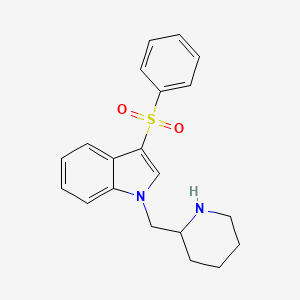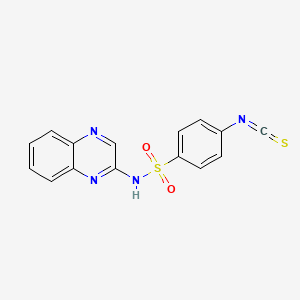![molecular formula C16H19NO B12539349 Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- CAS No. 828246-22-6](/img/structure/B12539349.png)
Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- is an organic compound with a complex structure that includes a phenol group and an amino group attached to a 2-methyl-1-phenylpropyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- typically involves the reaction of 2-methyl-1-phenylpropylamine with phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-(1-methylpropyl)-
- Phenol, 2-methyl-5-(1-methylethyl)-
Uniqueness
Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenol group with an amino group attached to a 2-methyl-1-phenylpropyl chain sets it apart from other similar compounds, making it valuable for various specialized applications.
Properties
CAS No. |
828246-22-6 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-[(2-methyl-1-phenylpropyl)amino]phenol |
InChI |
InChI=1S/C16H19NO/c1-12(2)16(13-8-4-3-5-9-13)17-14-10-6-7-11-15(14)18/h3-12,16-18H,1-2H3 |
InChI Key |
DMOAXFXHRAPXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)

![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)






![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
